REACTION_CXSMILES
|
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1>C(O)C.Cl>[CH:7]1[CH:6]=[C:5]2[C:4]([OH:11])=[CH:3][CH:2]=[C:1]([OH:12])[C:10]2=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C2=CC=CC=C12)=O)=O
|
Name
|
stannous chloride
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the evolution of heat
|
Type
|
CUSTOM
|
Details
|
was brought back to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=CC=C2O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |